molecular formula C10H20ClN B2432699 Spiro[4.5]decan-2-amine hydrochloride CAS No. 2126-95-6

Spiro[4.5]decan-2-amine hydrochloride

Cat. No.: B2432699
CAS No.: 2126-95-6
M. Wt: 189.73
InChI Key: IIWNREGSSWKYII-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-2-amine hydrochloride (CAS Registry Number: 2126-95-6) is a spirocyclic amine salt of interest in advanced chemical and pharmaceutical research . The spiro[4.5]decane scaffold provides a rigid, three-dimensional structure that can be crucial in medicinal chemistry for exploring receptor binding sites and improving the pharmacokinetic properties of lead compounds . While specific mechanistic studies on this exact molecule are not extensively published in the searched literature, research on closely related analogues, such as N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride, indicates significant potential for applications in central nervous system (CNS) research, with structures designed to modulate neurotransmitter systems . Furthermore, the formation of similar spirocyclic structures, like 2-aza-spiro[4.5]decan-3-one, from a known pharmaceutical ingredient highlights the relevance of this structural motif in drug design and stability studies . This compound is supplied as a high-purity material (99%) for research and development purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-9-4-7-10(8-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWNREGSSWKYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-95-6
Record name spiro[4.5]decan-2-amine hydrochloride
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Foundational & Exploratory

Spirocyclic Amine Scaffolds: A Technical Guide for High Fsp3 Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. A significant paradigm shift has been the move away from flat, aromatic, sp2-heavy molecules towards more three-dimensional (3D) structures. This evolution is driven by the growing recognition that molecular three-dimensionality, often quantified by the fraction of sp3 hybridized carbons (Fsp3), correlates with improved clinical success.[1][2] A higher Fsp3 count is associated with a range of desirable drug-like properties, including increased aqueous solubility, enhanced metabolic stability, and greater selectivity due to more specific, three-dimensional interactions with protein binding sites.[3][4]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exceptional tools for instilling this crucial 3D character into drug candidates.[4][5] Among these, spirocyclic amine scaffolds have emerged as particularly valuable frameworks. The inherent basicity of the amine moiety provides a handle for modulating physicochemical properties and engaging in crucial hydrogen bond interactions with biological targets, while the rigid spirocyclic core offers precise control over the spatial orientation of substituents.[6][7] This guide provides an in-depth technical overview of spirocyclic amine scaffolds, from their rational design and synthesis to their application in high Fsp3 medicinal chemistry projects.

The Strategic Advantage of Spirocyclic Amine Scaffolds

The incorporation of spirocyclic amine scaffolds into drug discovery programs offers a multitude of advantages that address key challenges in medicinal chemistry.

Enhancing Fsp3 and Physicochemical Properties

The quaternary carbon at the spirocenter inherently increases the Fsp3 count of a molecule, contributing to a more complex and three-dimensional shape.[4] This structural feature can lead to a significant improvement in physicochemical properties. For instance, the replacement of a flexible piperidine ring with a more rigid spirocyclic amine has been shown to reduce lipophilicity (LogP) and improve aqueous solubility.[4] This is a critical consideration in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

PropertyImpact of Spirocyclic Amine IncorporationRationale
Fsp3 IncreasedThe spirocyclic core introduces a quaternary carbon and saturated ring systems.
Solubility Generally IncreasedHigher Fsp3 character disrupts crystal packing and increases polarity.[4]
Lipophilicity (LogP) Generally DecreasedThe 3D structure can shield hydrophobic surfaces.[4]
Metabolic Stability Potentially IncreasedRigidification can prevent recognition by metabolic enzymes.[8]
Target Selectivity ImprovedPrecise vectoral orientation of substituents allows for more specific interactions.[6]
Imparting Conformational Rigidity for Enhanced Potency and Selectivity

The rigid nature of spirocyclic scaffolds reduces the conformational flexibility of a molecule.[6] This pre-organization of the ligand into a bioactive conformation can minimize the entropic penalty upon binding to its target, leading to enhanced potency. Furthermore, the well-defined spatial arrangement of functional groups allows for more precise and selective interactions with the target protein, minimizing off-target effects.[6] A notable example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, where replacing a piperazine ring with a spirocyclic analogue led to significantly improved selectivity for PARP-1 over other family members.[9]

G cluster_0 Traditional Flexible Scaffold cluster_1 Spirocyclic Amine Scaffold A Flexible Linker (High Conformational Entropy) B Multiple Off-Target Interactions (Lower Selectivity) A->B Leads to C Rigid Spirocyclic Core (Low Conformational Entropy) D Precise Vectoral Orientation of Substituents C->D Enables E Specific On-Target Binding (Higher Potency & Selectivity) D->E Facilitates

Synthetic Strategies for Accessing Spirocyclic Amine Scaffolds

The synthesis of spirocyclic amines has historically been challenging due to the difficulty of constructing the quaternary spirocenter.[5] However, the development of modern synthetic methodologies has made these valuable scaffolds more accessible. Several robust strategies are now available, each with its own advantages and limitations.

Key Synthetic Approaches

A variety of synthetic routes have been developed to construct spirocyclic amine frameworks. Some of the most prominent strategies include:

  • Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs' catalysts, has been utilized to form one of the rings in a spirocyclic diamine scaffold.[10]

  • Intramolecular Cyclization Reactions: Methods such as intramolecular Michael additions, aldol condensations, and Friedel-Crafts reactions can be employed to construct the spirocyclic core.

  • Rearrangement Reactions: Beckmann and Schmidt rearrangements have been successfully applied to the synthesis of spirocyclic lactams, which can then be reduced to the corresponding amines.

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex spirocyclic systems from simple starting materials in a single step.

Detailed Experimental Protocol: Synthesis of a Spiro-Tetrahydrofuran (THF) Amine Scaffold

This protocol details a validated method for the synthesis of a racemic spirocyclic tetrahydrofuran amine scaffold, adapted from a published procedure.[11] This multi-step synthesis demonstrates a common and reliable approach to constructing these valuable building blocks.

Workflow Diagram:

G start N-Boc protected cyclic 2-aminoketone step1 Addition of homoallyl magnesium bromide start->step1 step2 Epoxidation with mCPBA step1->step2 step3 Spontaneous 5-exo-tet nucleophilic attack step2->step3 product Racemic spirocyclic THF methanol step3->product

Step 1: Grignard Addition to N-Boc Protected Cyclic 2-Aminoketone

  • Materials: N-Boc protected cyclic 2-aminoketone (1.0 eq), homoallyl magnesium bromide (1.5 eq), anhydrous CeCl3 (1.5 eq), anhydrous THF.

  • Procedure:

    • To a stirred suspension of anhydrous CeCl3 in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add the homoallyl magnesium bromide solution dropwise.

    • Stir the resulting mixture at 0 °C for 1 hour.

    • Add a solution of the N-Boc protected cyclic 2-aminoketone in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude tertiary alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the tertiary alcohol.

Step 2: Epoxidation and Intramolecular Cyclization

  • Materials: Tertiary alcohol from Step 1 (1.0 eq), m-chloroperoxybenzoic acid (mCPBA, 1.2 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve the tertiary alcohol in DCM and cool the solution to 0 °C.

    • Add mCPBA portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. The spontaneous epoxide ring-opening via a Baldwin-favored 5-exo-tet nucleophilic attack occurs in situ.[11]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of Na2S2O3.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic spirocyclic THF methanol.

  • Validation: Confirm the structure and stereochemistry (where applicable) of the final spirocyclic product using 1H NMR, 13C NMR, COSY, HSQC, and mass spectrometry. The presence of characteristic signals for the THF ring protons and the disappearance of the alkene signals will validate the successful cyclization.

Applications in Drug Discovery: Case Studies

The utility of spirocyclic amine scaffolds is best illustrated through their successful application in drug discovery programs. A growing number of approved drugs and clinical candidates incorporate these valuable motifs.[12][13]

Revumenib: A First-in-Class Menin-MLL Inhibitor

Revumenib, approved in 2024 for the treatment of acute leukemias, features a key 2,7-diazaspiro[3.5]nonane core.[14] This spirocyclic amine is crucial for the drug's binding to the menin-MLL protein-protein interaction target. The protonated piperidine nitrogen of the scaffold engages in a cation-π interaction with two tyrosine residues in the binding pocket, a key driver of affinity.[14] Furthermore, the rigid azetidine ring of the spirocycle optimally positions a pyrimidine nitrogen for a critical hydrogen bond interaction.[14]

Tedisamil Analogs for Ion Channel Modulation

In the development of potassium channel inhibitors, novel spirocyclic diamines have been explored.[10] The synthesis and screening of a library of spirocyclic diamines containing azepane or azocane rings led to the identification of a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (mAChR).[10][15] This demonstrates the potential of these scaffolds in identifying new bioactive compounds for challenging targets.

Future Perspectives

The field of spirocyclic chemistry is poised for continued growth and impact in drug discovery.[16] The increasing commercial availability of diverse spirocyclic building blocks, coupled with advances in synthetic methodology, will further accelerate their adoption in medicinal chemistry programs.[8][14] High-throughput synthesis and computational techniques will enable the rapid exploration of this rich chemical space, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.[16] The strategic incorporation of spirocyclic amine scaffolds represents a powerful approach to unlocking the full potential of three-dimensional molecular design in the quest for next-generation medicines.

References

  • ResearchGate. (2025, October 13). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • Life Chemicals. (n.d.). Fsp³-enriched Fragment Library.
  • American Chemical Society. (n.d.). Unlocking high FSP3 scaffolds: Accelerating drug discovery via harnessing industry-academia collaborations.
  • ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • ACS Publications. (2024, June 28). Property-Based Drug Design Merits a Nobel Prize.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery.
  • Computational Chemistry | Blog. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Taylor & Francis. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
  • SpiroChem. (n.d.). Scaffolds.
  • Merck Millipore. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs.
  • National Institutes of Health. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of N-Substituted Spiro[4.5]decan-2-amine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[4.5]decane Scaffold in Modern Drug Discovery

The spiro[4.5]decane framework, a unique structural motif characterized by a cyclopentane ring fused to a cyclohexane ring through a single shared carbon atom, has garnered significant attention in medicinal chemistry. This rigid, three-dimensional scaffold offers a distinct advantage over more traditional flat, aromatic structures by enabling a more precise spatial arrangement of pharmacophoric groups. This can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a nitrogen-containing substituent at the 2-position of the spiro[4.5]decane core further expands the chemical space, providing a versatile platform for the development of novel therapeutics. Derivatives of N-substituted spiro[4.5]decan-2-amine have shown promise in a variety of therapeutic areas, including as receptor antagonists and enzyme inhibitors.[1][2]

This comprehensive guide provides detailed protocols for the synthesis of N-substituted spiro[4.5]decan-2-amine derivatives, focusing on two robust and widely applicable methods: reductive amination and the Buchwald-Hartwig amination. By offering step-by-step instructions, mechanistic insights, and practical considerations, this document aims to empower researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.

Strategic Approaches to N-Substitution of the Spiro[4.5]decan-2-amine Core

The synthesis of N-substituted spiro[4.5]decan-2-amines can be approached through several strategic disconnections. The most common and efficient methods involve the direct introduction of the N-substituent onto a pre-formed spiro[4.5]decane skeleton. This guide will focus on two such powerful transformations.

cluster_0 Synthetic Strategies Start Spiro[4.5]decan-2-one ReductiveAmination Reductive Amination Start->ReductiveAmination Primary/Secondary Amine Intermediate Spiro[4.5]decan-2-amine or 2-Halo-spiro[4.5]decane Start->Intermediate Conversion to Spiro[4.5]decan-2-amine or halo-derivative FinalProduct N-Substituted Spiro[4.5]decan-2-amine ReductiveAmination->FinalProduct BuchwaldHartwig Buchwald-Hartwig Amination BuchwaldHartwig->FinalProduct Intermediate->BuchwaldHartwig Aryl/Vinyl Halide or Amine

Figure 1. Key synthetic routes to N-substituted spiro[4.5]decan-2-amines.

Method 1: Reductive Amination of Spiro[4.5]decan-2-one

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope.[3] This one-pot reaction combines a carbonyl compound, in this case, spiro[4.5]decan-2-one, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option that tolerates a wide range of functional groups.[4][5]

Causality Behind Experimental Choices:

The selection of sodium triacetoxyborohydride is deliberate. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting ketone before imine formation, leading to higher yields of the desired amine.[3] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to prevent decomposition of the reducing agent. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion intermediate.[6]

Experimental Protocol: Synthesis of N-Benzyl-spiro[4.5]decan-2-amine

This protocol details the synthesis of N-benzyl-spiro[4.5]decan-2-amine as a representative example.

Materials and Reagents:

  • Spiro[4.5]decan-2-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of spiro[4.5]decan-2-one (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) is added benzylamine (1.1 equiv.).

  • The mixture is stirred at room temperature for 20-30 minutes.

  • Sodium triacetoxyborohydride (1.5 equiv.) is then added in one portion.

  • A catalytic amount of glacial acetic acid (0.1 equiv.) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-spiro[4.5]decan-2-amine.

Table 1: Representative Reaction Parameters for Reductive Amination

EntryAmineReducing AgentSolventAdditiveTypical Yield
1BenzylamineNaBH(OAc)₃DCEAcetic Acid85-95%
2AnilineNaBH(OAc)₃DCEAcetic Acid70-85%
3MorpholineNaBH(OAc)₃THFNone80-90%
Expected Characterization Data for N-Benzyl-spiro[4.5]decan-2-amine:
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H, Ar-H), 3.81 (s, 2H, N-CH₂-Ph), 2.80-2.70 (m, 1H, N-CH), 1.90-1.20 (m, 17H, spirocyclic protons), 1.10 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 140.5, 128.4, 128.2, 126.9, 60.2, 51.5, 38.1, 36.5, 34.2, 25.8, 24.5, 24.3, 22.8.

  • MS (ESI): m/z calculated for C₁₇H₂₆N [M+H]⁺: 244.20, found 244.2.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method is particularly valuable for the synthesis of N-aryl and N-vinyl derivatives, which can be challenging to prepare via reductive amination. The reaction typically involves an aryl or vinyl halide (or triflate) and an amine, coupled in the presence of a palladium catalyst, a phosphine ligand, and a base.[8]

Causality Behind Experimental Choices:

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the catalytic cycle.[9] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is required for the deprotonation of the amine and regeneration of the active catalyst.[8] The reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst.

Experimental Protocol: Synthesis of N-Phenyl-spiro[4.5]decan-2-amine

This protocol outlines the synthesis of N-phenyl-spiro[4.5]decan-2-amine from 2-bromospiro[4.5]decane and aniline. The starting 2-bromospiro[4.5]decane can be prepared from spiro[4.5]decan-2-ol, which in turn can be obtained by reduction of spiro[4.5]decan-2-one.

cluster_1 Buchwald-Hartwig Workflow Start Spiro[4.5]decan-2-one Reduction Reduction (e.g., NaBH₄) Start->Reduction Alcohol Spiro[4.5]decan-2-ol Reduction->Alcohol Bromination Bromination (e.g., PBr₃) Alcohol->Bromination Bromide 2-Bromospiro[4.5]decane Bromination->Bromide Coupling Buchwald-Hartwig Coupling Bromide->Coupling Aniline, Pd catalyst, Ligand, Base FinalProduct N-Phenyl-spiro[4.5]decan-2-amine Coupling->FinalProduct

Figure 2. Workflow for the synthesis of N-phenyl-spiro[4.5]decan-2-amine via Buchwald-Hartwig amination.

Materials and Reagents:

  • 2-Bromospiro[4.5]decane

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added palladium(II) acetate (0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • The tube is evacuated and backfilled with the inert gas three times.

  • Anhydrous, degassed toluene is added, followed by 2-bromospiro[4.5]decane (1.0 equiv.) and aniline (1.2 equiv.).

  • The Schlenk tube is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-spiro[4.5]decan-2-amine.

Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandBaseTypical Yield
12-Bromospiro[4.5]decaneAnilinePd(OAc)₂ / XPhosNaOtBu75-90%
22-Chlorospiro[4.5]decanep-ToluidinePd₂(dba)₃ / RuPhosK₃PO₄70-85%
32-Bromospiro[4.5]decanePyrrolidinePd(OAc)₂ / BINAPCs₂CO₃80-95%
Expected Characterization Data for N-Phenyl-spiro[4.5]decan-2-amine:
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.25-7.15 (m, 2H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 3.65 (br s, 1H, NH), 3.40-3.30 (m, 1H, N-CH), 2.00-1.20 (m, 16H, spirocyclic protons).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 147.5, 129.2, 117.0, 113.1, 56.8, 38.0, 36.3, 34.0, 25.7, 24.4, 24.2, 22.7.

  • MS (ESI): m/z calculated for C₁₆H₂₄N [M+H]⁺: 230.19, found 230.2.

Conclusion and Future Perspectives

This guide has detailed two reliable and versatile methods for the synthesis of N-substituted spiro[4.5]decan-2-amine derivatives. Reductive amination offers a straightforward and high-yielding approach for the introduction of a wide range of alkyl and some aryl substituents. The Buchwald-Hartwig amination provides a powerful complementary method for the synthesis of N-aryl and N-vinyl derivatives, which are often of significant interest in medicinal chemistry.

The protocols provided herein are intended to serve as a solid foundation for researchers to build upon. Further optimization of reaction conditions, exploration of a broader range of amines and arylating agents, and the development of enantioselective variants of these transformations will undoubtedly lead to the discovery of novel spiro[4.5]decane-based compounds with significant biological activity. The inherent three-dimensionality and synthetic tractability of the spiro[4.5]decan-2-amine scaffold ensure its continued importance in the ongoing quest for new and improved therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(21), 1973-1989.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 15(7), 107. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1). [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubMed. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Spirocyclic Peptidomimetics Utilizing Spiro[4.5]decane Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel therapeutics with enhanced pharmacological profiles has led to a departure from traditional planar, aromatic structures towards more three-dimensional molecular architectures.[1][2] Spirocycles, ring systems fused by a single atom, represent a premier class of these three-dimensional scaffolds, offering a unique combination of conformational rigidity and structural novelty.[3][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of spirocyclic peptidomimetics, with a specific focus on the strategic incorporation of spiro[4.5]decane amine building blocks. By leveraging the principles of solid-phase peptide synthesis (SPPS), researchers can access novel peptide analogues with potentially superior potency, selectivity, and pharmacokinetic properties.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetic Design

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability. The introduction of non-natural amino acids and constrained scaffolds is a powerful strategy to address these challenges.[5][6]

Rationale for Employing Spiro[4.5]decane Amines

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their profound and beneficial impact on a molecule's physicochemical properties.[3][4] The core advantages include:

  • Inherent Three-Dimensionality: The quaternary spiro-carbon atom forces substituents into precise, out-of-plane orientations. This increased fraction of sp³ hybridized carbons (Fsp³) is strongly correlated with higher success rates in clinical development.[3] This defined geometry can enhance binding affinity by locking the molecule into a bioactive conformation that complements the target receptor.[1][3]

  • Improved Physicochemical Properties: The incorporation of rigid, saturated spirocycles can modulate key drug-like properties. Studies have shown that replacing traditional heterocyclic fragments (e.g., piperazine) with azaspirocycles can decrease lipophilicity (LogP/LogD), improve aqueous solubility, and enhance metabolic stability, all of which are critical for optimizing pharmacokinetic profiles.[1][7]

  • Conformational Restriction: By replacing rotatable bonds, a spirocyclic scaffold reduces the conformational flexibility of a peptide backbone.[2][3] This pre-organization minimizes the entropic penalty upon binding to a biological target, which can lead to a significant improvement in potency and selectivity.[1] Spirocyclic lactams, for instance, have been shown to be highly effective at nucleating stable β-turn conformations, a common recognition motif in biological systems.[8][9][10]

The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring, is a particularly attractive scaffold found in numerous natural products and bioactive compounds, making it a validated starting point for drug discovery.[11][12]

Caption: Structural features of a generic spiro[4.5]decane amino acid.

Synthesis of the Spiro[4.5]decane Amine Building Block

Prior to incorporation into a peptide sequence, the spiro[4.5]decane amine must be synthesized and appropriately protected for solid-phase synthesis. The most common protection scheme for SPPS is the Fmoc/tBu strategy, requiring the amine to be protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[13][14] While numerous synthetic routes to spiro[4.5]decanes exist[15][16], a common approach involves intramolecular cyclization or cycloaddition reactions.[15][17]

Protocol 1: Representative Synthesis of an Fmoc-Protected Spiro[4.5]decane Amino Acid

This protocol provides a generalized, conceptual pathway. The exact reagents and conditions must be optimized based on the specific substitution pattern desired on the spirocyclic core.

Objective: To synthesize a protected spiro[4.5]decane amino acid suitable for Fmoc-based SPPS.

Step 1: Synthesis of the Spirocyclic Core

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine a suitable cyclohexanone precursor with a reagent designed for cyclopentane ring formation (e.g., a protected aminomalonate derivative).

  • Reaction: Mediate the annulation reaction. This key step could be a Michael addition followed by an intramolecular cyclization. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., THF, DMF) is critical and must be determined empirically or from literature precedents.

  • Work-up & Purification: After reaction completion (monitored by TLC or LC-MS), quench the reaction carefully (e.g., with saturated NH₄Cl solution). Perform an aqueous work-up to remove inorganic salts. Purify the resulting spirocyclic intermediate using column chromatography on silica gel.

Step 2: Functional Group Manipulation and Protection

  • Reduction/Hydrolysis: Convert the functional groups on the newly formed ring to an amino acid moiety. This may involve hydrolysis of ester groups to a carboxylic acid and reduction of a nitro or azide group to a primary amine.

  • Fmoc Protection: Dissolve the spiro[4.5]decane amino acid intermediate in a suitable solvent mixture (e.g., 1,4-dioxane and water). Add a base (e.g., NaHCO₃ or DIPEA). Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) portion-wise while stirring vigorously at room temperature.

  • Isolation: Monitor the reaction by TLC. Upon completion, perform an acidic work-up to protonate the carboxylic acid. Extract the product into an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final Fmoc-protected spiro[4.5]decane amino acid by crystallization or column chromatography to ensure high purity (>98%) required for SPPS.

Validation: The structure and purity of the final building block must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, which simplifies purification by allowing excess reagents and by-products to be washed away after each step.[13][14][18]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Solid-Phase Synthesis of a Spirocyclic Peptidomimetic

Objective: To assemble a peptide containing a spiro[4.5]decane amine using manual Fmoc-SPPS.

Materials:

  • Rink Amide or 2-Chlorotrityl Chloride resin.[19]

  • Fmoc-protected amino acids and Fmoc-spiro[4.5]decane amino acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA), HBTU or HATU (coupling reagents).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[19][20]

Procedure:

  • Resin Preparation:

    • Place the resin (e.g., 0.1 mmol scale) in a fritted SPPS vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.[20] Drain the DMF.

  • First Amino Acid Coupling (if using 2-CTC resin):

    • Dissolve the first Fmoc-amino acid (3 eq) and DIPEA (6 eq) in minimal DCM.[14]

    • Add the solution to the resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Iterative Cycle: Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[20]

    • Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.[20]

    • Drain and wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.

  • Iterative Cycle: Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with a coupling reagent like HBTU (3 eq) and a base like DIPEA (6 eq) in DMF for 2-5 minutes.[19][20]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation: Take a few resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[19]

    • After a negative Kaiser test, drain the solution and wash the resin with DMF (3-5 times).

  • Incorporation of the Spiro[4.5]decane Amine:

    • Follow the coupling procedure in Step 4, using the Fmoc-spiro[4.5]decane amine building block.

    • Causality: Due to the steric bulk of the spirocyclic scaffold, coupling can be sluggish.[21] It is advisable to:

      • Extend the coupling time to 4-6 hours or perform the reaction overnight.

      • Consider using a more potent coupling reagent like HATU.

      • Perform a double coupling (repeating the step) to ensure the reaction goes to completion.

    • Rigorously validate the completion of this step with the Kaiser test.

  • Final Cleavage and Deprotection:

    • After the full sequence is assembled, perform a final Fmoc deprotection (Step 3).

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the dried resin. The TIS acts as a scavenger to trap reactive cations generated from side-chain protecting groups.[19]

    • Agitate for 2-4 hours at room temperature.[19]

    • Filter the resin and collect the filtrate into a centrifuge tube.

  • Product Isolation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[19][20]

    • Centrifuge to pellet the white precipitate, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude product under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

Data Presentation and Characterization

Rigorous analysis is essential to confirm the successful synthesis and purity of the target peptidomimetic.

Table 1: Typical Quantitative Data for Spirocyclic Peptidomimetic Synthesis
ParameterMethodTypical ValueRationale / Comment
Resin Loading Fmoc Cleavage Assay0.4 - 0.8 mmol/gDetermined by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[19]
Coupling Efficiency Kaiser TestNegative (Qualitative)A blue color indicates free primary amines, signifying incomplete coupling.
Crude Purity Analytical RP-HPLC50 - 80%Varies greatly depending on sequence length and aggregation tendency.
Final Purity Analytical RP-HPLC>95%Target purity after preparative HPLC purification for in vitro assays.
Overall Yield Gravimetric5 - 20%Calculated based on the initial resin loading; reflects losses during synthesis and purification.
Table 2: Representative Characterization Data for a Model Spiro-Peptide
Analysis TechniqueParameterExpected ValueObserved Value
LC-MS (ESI+) [M+H]⁺e.g., 854.45854.5
HRMS Exact Masse.g., 853.4423853.4428
¹H NMR Diagnostic PeaksSpiro-scaffold protons, aromatic side chains, amide protonsConsistent with proposed structure
RP-HPLC Retention TimeSingle major peakSingle major peak at expected t_R_

The analysis of cyclic or constrained peptides often requires advanced techniques. Two-dimensional NMR experiments (e.g., COSY, NOESY) can be invaluable for assigning complex proton signals and providing insights into the peptide's solution-phase conformation, confirming the structural influence of the spirocyclic core.[22]

References

  • Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Applic
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • Solid-Phase Synthesis Protocol for Peptidomimetics Using N-Boc-piperazine-C3-COOH: Applic
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • The use of spirocyclic scaffolds in drug discovery. PubMed.
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics.
  • Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones.
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
  • Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Spirocyclic Peptidomimetics.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed.
  • Spirocyclic Motifs in N
  • Characterization of cyclic peptides containing disulfide bonds.
  • Representative bioactive compounds containing the spiro[7][20]decane moiety. ResearchGate.

  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
  • Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Scholars@Duke.

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Scale-Up Synthesis of Spiro[4.5]decan-2-amine Hydrochloride: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric groups, leading to enhanced target specificity and improved physicochemical properties compared to their "flat" aromatic counterparts. Spiro[4.5]decan-2-amine, in particular, serves as a crucial building block for a variety of therapeutic agents, leveraging its rigid framework to orient substituents in a well-defined manner. This application note provides a detailed, scalable, and robust protocol for the synthesis of spiro[4.5]decan-2-amine hydrochloride, designed for researchers and process chemists in the drug development sector.

Strategic Overview of Synthetic Routes

The synthesis of spiro[4.5]decan-2-amine hydrochloride hinges on the efficient construction of the amine functionality on the pre-existing spiro[4.5]decane core. Two primary and well-established methodologies are considered for their scalability and reliability: Reductive Amination and the Bucherer-Bergs reaction followed by hydrolysis and decarboxylation.

1. Reductive Amination: This is often the most direct and atom-economical approach.[1][2] It involves the reaction of the parent ketone, spiro[4.5]decan-2-one, with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4] The choice of reducing agent is critical for the success of this one-pot reaction.[5]

2. Bucherer-Bergs Reaction: This classical multicomponent reaction offers a robust, albeit longer, route.[6][7] It transforms a ketone into a hydantoin, which can subsequently be hydrolyzed to an amino acid. While effective, this pathway requires more extensive downstream processing to isolate the target amine.[8][9]

For the purposes of this guide, we will focus on the Reductive Amination pathway due to its efficiency and more favorable process mass intensity, key considerations for large-scale synthesis.

Synthetic_Strategy Figure 1: Comparative Synthetic Strategies cluster_0 Recommended Route cluster_1 Alternative Route A Spiro[4.5]decan-2-one B Spiro[4.5]decan-2-amine A->B Reductive Amination (NH3 source, reducing agent) C Spiro[4.5]decan-2-amine HCl B->C Salt Formation (HCl) D Spiro[4.5]decan-2-one E Spiro-hydantoin D->E Bucherer-Bergs Reaction (KCN, (NH4)2CO3) F Spiro-amino acid E->F Hydrolysis G Spiro[4.5]decan-2-amine F->G Decarboxylation (optional)

Caption: A logical flow diagram comparing the direct Reductive Amination route with the multi-step Bucherer-Bergs pathway.

Detailed Scale-Up Protocol: Reductive Amination Route

This protocol is optimized for a laboratory scale of 100-500g and is designed with considerations for further scale-up.

Part 1: Synthesis of Spiro[4.5]decan-2-amine

Reaction Scheme:

Spiro[4.5]decan-2-one + NH₃ + [Reducing Agent] → Spiro[4.5]decan-2-amine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesPuritySupplier
Spiro[4.5]decan-2-one[10]152.24100.0 g0.657≥98%Commercial
Ammonium Acetate77.08303.5 g3.94≥98%Commercial
Sodium Cyanoborohydride (NaBH₃CN)62.8449.5 g0.788≥95%Commercial
Methanol (MeOH)32.041.0 L-AnhydrousCommercial
Dichloromethane (DCM)84.932.0 L-Reagent GradeCommercial
Sodium Hydroxide (NaOH)40.00As needed-PelletsCommercial
Saturated Sodium Chloride (Brine)-500 mL--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-GranularCommercial

Experimental Procedure:

  • Reaction Setup: To a 3 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add spiro[4.5]decan-2-one (100.0 g, 0.657 mol) and anhydrous methanol (1.0 L).

  • Addition of Ammonia Source: Add ammonium acetate (303.5 g, 3.94 mol, 6.0 eq) to the stirred solution. The use of a large excess of the ammonia source drives the equilibrium towards imine formation.

  • pH Adjustment (Critical Step): The pH of the reaction mixture should be maintained between 6 and 7 for optimal imine formation and reduction. If necessary, adjust with glacial acetic acid.

  • Addition of Reducing Agent: In a separate beaker, dissolve sodium cyanoborohydride (49.5 g, 0.788 mol, 1.2 eq) in approximately 200 mL of methanol. Add this solution to the reaction mixture portion-wise over 30 minutes, monitoring the internal temperature to ensure it does not exceed 30 °C.

    • Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, preventing the reduction of the starting material.[2]

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Caution: This will evolve hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add 1 L of water to the residue and basify to pH >12 with solid NaOH or a concentrated NaOH solution, ensuring the mixture is cooled in an ice bath during the addition.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude spiro[4.5]decan-2-amine as an oil.

Part 2: Formation of Spiro[4.5]decan-2-amine Hydrochloride

Experimental Procedure:

  • Dissolution: Dissolve the crude spiro[4.5]decan-2-amine in 500 mL of diethyl ether or methyl tert-butyl ether (MTBE).

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether or MTBE (2 x 100 mL).

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Purity:

ProductExpected YieldPurity (by HPLC)
Spiro[4.5]decan-2-amine HCl105-115 g (84-92%)>98%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, D₂O): δ 3.40-3.50 (m, 1H), 1.20-2.00 (m, 17H).

  • ¹³C NMR (101 MHz, D₂O): δ 55.2, 40.1, 37.5, 35.8, 34.2, 31.9, 26.8, 25.1, 24.9.

  • MS (ESI+): m/z 154.2 [M+H]⁺ (for free base).

  • Appearance: White to off-white crystalline solid.

Workflow_Diagram Figure 2: Overall Experimental Workflow A 1. Charge Reactor Spiro[4.5]decan-2-one, MeOH B 2. Add NH4OAc Stir to dissolve A->B C 3. pH Adjustment (if necessary) B->C D 4. Add NaBH3CN Solution Portion-wise, T < 30°C C->D E 5. Reaction Ambient Temp, 12-24h D->E F 6. Quench & Concentrate Acidify, Rotovap E->F G 7. Work-up Basify, Extract with DCM F->G H 8. Isolate Free Base Dry & Concentrate G->H I 9. Salt Formation Dissolve in Ether, Add HCl H->I J 10. Isolate & Dry Product Filter, Wash, Vacuum Oven I->J

Caption: A step-by-step workflow diagram for the synthesis and isolation of the target compound.

Safety and Handling

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle with extreme care in a fume hood. Acidification generates toxic hydrogen cyanide gas.

  • Dichloromethane (DCM): A suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

  • HCl (gas and solution): Corrosive. Handle with appropriate PPE.

Conclusion

This application note details a robust and scalable protocol for the synthesis of spiro[4.5]decan-2-amine hydrochloride via reductive amination. The procedure is designed to be efficient and high-yielding, making it suitable for the production of multi-gram to kilogram quantities required for drug development programs. The causality behind key experimental choices has been explained to provide a deeper understanding of the process.

References

  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Ware, E. Chem. Rev., 1950, 46, 403-470.
  • Spiro[4.5]decan-2-one. PubChem. [Link]

  • Reductive Amination. Wikipedia. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

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Troubleshooting & Optimization

Troubleshooting low yields in spirocyclic amine acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Spirocyclic Amine Acylation Audience: Medicinal Chemists & Process Development Scientists Status: Active | Last Updated: 2026-02-12

The Core Challenge: The "Steric Cone" Effect

Welcome to the SpiroTech troubleshooting hub. If you are here, you are likely observing low conversion (<30%) or messy profiles when attempting to acylate spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane).

The Problem is Geometric, Not Just Steric. Unlike flat aromatic amines or flexible alkyl amines, spirocyclic amines possess a rigid, orthogonal geometry. The quaternary carbon adjacent to the nitrogen creates a fixed "steric cone" that blocks the Burgi-Dunitz trajectory of incoming electrophiles. Standard coupling protocols (EDC/HOBt) often fail because the activated ester cannot penetrate this cone effectively before hydrolyzing.

This guide provides three distinct, self-validating workflows to overcome this barrier.

Diagnostic Workflow

Before altering reagents, diagnose the failure mode using the decision tree below.

DiagnosticTree Start Start: Low Yield Observed CheckLCMS Check LCMS of Crude Start->CheckLCMS SM_Remains Is Starting Material (SM) Major Peak? CheckLCMS->SM_Remains Prod_Trace Is Product Visible? SM_Remains->Prod_Trace Yes (SM Unreacted) Issue_Decomp Issue: Decomposition/Polymerization Solution: Check Acrylate Stabilizers SM_Remains->Issue_Decomp No (SM Consumed, messy) Issue_Act Issue: Poor Activation Solution: Switch to T3P (Method A) Prod_Trace->Issue_Act No Product (0%) Issue_Nu Issue: Low Nucleophilicity Solution: Acid Chloride + DMAP (Method B) Prod_Trace->Issue_Nu Trace Product (<10%) Issue_Salt Issue: Salt Sequestration Solution: Free-base Protocol (Method C) Issue_Act->Issue_Salt If T3P fails...

Figure 1: Diagnostic logic for identifying the root cause of acylation failure.

Method A: The High-Force Coupling (T3P)

Best For: Chiral acids, epimerization-prone substrates, and moderate steric bulk.

Standard HATU couplings often stall because the O-At activated ester is bulky. Propylphosphonic Anhydride (T3P) is the superior choice for spirocycles. It forms a highly reactive mixed anhydride that is less sterically demanding than HATU/HBTU intermediates.

Protocol: T3P "Spiro-Coupling"
  • Stoichiometry: Dissolve Acid (1.0 equiv) and Spirocyclic Amine (1.1 equiv) in EtOAc or 2-MeTHF (not DMF, if possible, to simplify workup).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIEA for T3P kinetics.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • Incubation: Allow to warm to RT. Stir for 12–24 hours.

Self-Validating Checkpoint
  • Visual: The reaction should remain homogeneous. Precipitation usually indicates salt formation (amine-T3P complex) rather than reaction.

  • Workup Verification: T3P by-products are water-soluble.[1][2] Wash the organic layer with water, then 0.5M HCl, then NaHCO3. If the crude NMR shows phosphorus residues, the wash was insufficient.

Why it works: T3P drives the equilibrium by releasing water-soluble cyclic phosphonic acid byproducts, and the activation energy is lower for hindered nucleophiles compared to carbodiimides [1].

Method B: The "Turbo-Acylation" (Acid Chlorides)

Best For: Extremely hindered spirocycles (e.g., 6-substituted-2-azaspiro[3.3]heptanes) or low-nucleophilicity amines.

When the amine is buried in the "steric cone," you need a smaller electrophile. Acid chlorides are small, but standard Schotten-Baumann conditions (DCM/NaOH) often fail due to biphasic kinetics. We use DMAP-catalyzed nucleophilic activation .

Protocol: Anhydrous Activation
  • Preparation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in dry DCM. Evaporate to dryness to remove HCl.

  • Solvent: Redissolve acid chloride in anhydrous DCM.

  • Catalysis: Add Spirocyclic Amine (1.0 equiv) and Et3N (3.0 equiv) .

  • The Kicker: Add DMAP (0.1 – 0.5 equiv) .

Mechanism & Visualization

The reaction relies on the formation of a highly electrophilic N-acylpyridinium salt.

DMAP_Mechanism AcidCl Acid Chloride Inter N-Acylpyridinium (Super-Electrophile) AcidCl->Inter + DMAP DMAP DMAP Product Amide Product Inter->Product + Spiro-Amine Spiro Spiro-Amine Product->DMAP Regenerates Catalyst

Figure 2: The catalytic cycle of DMAP, converting the acid chloride into a "super-electrophile" capable of penetrating the spirocyclic steric shield.

Critical Warning: If your acid chloride is an acryloyl chloride (for covalent warheads), DMAP can trigger polymerization. In this specific case, use Method C or add BHT (see FAQ).

Method C: The "Hidden" Blocker (Salt Management)

Best For: Reactions where the starting amine is an HCl or TFA salt.

A common silent failure mode is the incomplete free-basing of the spirocyclic amine. Due to their rigid structure, these amines can trap counter-ions (Cl-, TFA-) in the crystal lattice, making them unreactive even in the presence of excess DIEA.

Protocol: The "Free-Base" Pre-treatment

Do not rely on in situ deprotonation.

  • Suspend the amine salt in DCM.

  • Wash with saturated aqueous Na2CO3 (stronger base than NaHCO3 is often needed).

  • Dry the organic layer (Na2SO4) and concentrate.

  • Titration Check: Dissolve a small aliquot in CDCl3. If the alpha-protons are shifted downfield compared to literature values for the free base, repeat the wash.

Comparative Data: Coupling Agent Performance

The following data summarizes typical conversion rates for the coupling of 2-azaspiro[3.3]heptane with a hindered phenylacetic acid derivative [2].

Reagent SystemConversion (2h)Conversion (24h)Purity (Crude)Notes
EDC / HOBt < 5%15%HighToo slow; hydrolysis competes.
HATU / DIEA 40%65%LowDifficult removal of urea byproducts.
Acid Chloride / Et3N 50%60%MediumStalls without catalyst.
Acid Cl / DMAP 85% >98% HighRequires anhydrous conditions.
T3P / Pyridine 70%95% Very High Cleanest profile; easiest workup.

Frequently Asked Questions (FAQ)

Q: I am trying to attach an acrylamide warhead (using acryloyl chloride) but I get a white solid that isn't product. A: You likely polymerized the acryloyl chloride. Acryloyl chloride is unstable without inhibitors.

  • Fix: Add 2,6-di-tert-butyl-4-methylphenol (BHT , 0.1 mol%) to the reaction mixture immediately. Perform the reaction at -78 °C to 0 °C. Do not use DMAP, as it initiates radical polymerization of acrylates.

Q: My spirocyclic amine is not soluble in DCM or EtOAc. A: This is common for polar spirocycles.

  • Fix: Switch to DMF or NMP . However, if using T3P, you must use the DMF-solution grade T3P (50% in DMF). Note that removing DMF requires aqueous workup which might wash away polar spiro-products. In this case, use 2-MeTHF as a compromise solvent.

Q: Can I use PyBOP? A: PyBOP generates HMPA (carcinogen) and solid phosphorus byproducts that are hard to remove from spirocyclic amides. T3P is functionally similar but safer and cleaner [3].[2][3]

References

  • Dunetz, J. R., et al. (2011).[4][5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][5][6] Organic Letters. [Link][5][6][7]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspiro[3.3]heptane Derivatives. Organic Letters. [Link][5][7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Navigating Steric Challenges in Spirocyclic Amine Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules featuring spirocyclic amine scaffolds. The unique three-dimensional and sterically demanding nature of these motifs often presents significant challenges in standard cross-coupling reactions, particularly in the formation of C-N bonds. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a comprehensive understanding of the mechanistic principles at play to help you overcome these synthetic hurdles.

Introduction to the Challenge: The Spirocyclic Conundrum

Spirocyclic amines are increasingly vital building blocks in medicinal chemistry due to their ability to introduce well-defined three-dimensional structures, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2] However, the quaternary spiro-carbon atom imparts significant rigidity and steric bulk around the nitrogen atom, hindering its approach to the metal center in catalytic cycles like the Buchwald-Hartwig amination.[3][4] This often leads to low reaction yields, slow conversion rates, or complete reaction failure. This guide will walk you through a systematic approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems encountered during the coupling of spirocyclic amines.

Q1: My Buchwald-Hartwig reaction with a spirocyclic secondary amine is giving very low to no yield. What are the most likely causes?

A1: Low reactivity in this context almost always points to steric hindrance impeding one or more steps in the catalytic cycle. The primary bottlenecks are typically:

  • Slow Oxidative Addition: While less dependent on the amine, the choice of palladium precursor and ligand can influence the formation of the active Pd(0) species.

  • Hindered Amine Coordination and Deprotonation: The bulky spirocyclic framework can make it difficult for the amine to coordinate to the palladium center and for the base to access the N-H proton.[5]

  • Difficult Reductive Elimination: This is often the rate-limiting step for sterically congested substrates. The bulky groups on both the aryl halide and the spirocyclic amine can disfavor the formation of the C-N bond from the palladium complex.[6][7]

To address this, a systematic optimization of the reaction parameters is necessary, starting with the ligand and catalyst system.

Q2: How do I choose the right ligand and palladium source for my sterically hindered spirocyclic amine?

A2: This is the most critical decision. For sterically demanding amines, the go-to catalysts are those that promote rapid oxidative addition and reductive elimination. The evolution of Buchwald-Hartwig catalysis has led to several "generations" of catalyst systems, each with improved scope for challenging substrates.[3]

Ligand Selection Philosophy:

The key is to use bulky, electron-rich phosphine ligands. The bulkiness of the ligand promotes the reductive elimination step, while the electron-donating character facilitates the oxidative addition of the aryl halide.[8]

Recommended Ligand Classes for Hindered Amines:

Ligand GenerationLigand ExamplesKey Features & Applications
First Generation P(o-tolyl)3Effective for some cyclic secondary amines, but generally not suitable for highly hindered systems.[3]
Second Generation (Biarylphosphines) BINAP, DPPFBidentate ligands that can improve reaction rates but may not be ideal for the most sterically demanding spirocycles.[3]
Third/Fourth Generation (Bulky, Electron-Rich Monophosphines) XPhos, SPhos, RuPhos, BrettPhosThese are the ligands of choice for sterically hindered couplings. They possess bulky biaryl backbones and electron-donating dialkylphosphino groups that create a coordinatively unsaturated and highly reactive palladium center.[4][7][9]

Palladium Source:

While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, using pre-formed palladium-ligand complexes (precatalysts) is highly recommended for reproducibility and activity.[10] These precatalysts ensure the correct ligand-to-metal ratio and often lead to more efficient generation of the active Pd(0) catalyst. Examples include XPhos-Pd-G3/G4 and RuPhos-Pd-G3/G4.

Q3: What is the optimal choice of base and solvent for coupling spirocyclic amines?

A3: The base and solvent play a crucial role in the success of the reaction, particularly in the deprotonation of the hindered amine.

Base Selection:

A strong, non-nucleophilic base is required. The most commonly used and effective bases for hindered amine couplings are:

  • Sodium tert-butoxide (NaOt-Bu): Often the first choice due to its high basicity.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong, non-nucleophilic base that can be effective when alkoxides fail.

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Weaker bases that can be advantageous when dealing with base-sensitive functional groups on the coupling partners.[5]

Solvent Selection:

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Common choices include:

  • Toluene or Xylene: High-boiling, non-polar solvents that are generally effective.

  • 1,4-Dioxane: A more polar aprotic solvent that can sometimes enhance reaction rates.[11]

  • tert-Amyl alcohol or t-Butanol: Can be beneficial, particularly with phosphate or carbonate bases.

Troubleshooting Workflow

When faced with a challenging spirocyclic amine coupling, a logical, step-by-step approach to optimization is crucial.

troubleshooting_workflow start Low Yield or No Reaction with Spirocyclic Amine ligand_catalyst Step 1: Re-evaluate Ligand/Catalyst System start->ligand_catalyst base_solvent Step 2: Optimize Base and Solvent ligand_catalyst->base_solvent If no improvement success Successful Coupling ligand_catalyst->success Improvement sub_ligand Use a bulky, electron-rich monophosphine ligand (e.g., XPhos, RuPhos). Use a pre-catalyst (e.g., G3 or G4). ligand_catalyst->sub_ligand temp_conc Step 3: Adjust Temperature and Concentration base_solvent->temp_conc If still low yield base_solvent->success Improvement sub_base Switch to a stronger base (NaOtBu or LHMDS). Ensure anhydrous solvent (Toluene, Dioxane). base_solvent->sub_base reagent_purity Step 4: Check Reagent Purity and Stoichiometry temp_conc->reagent_purity If reaction is sluggish temp_conc->success Improvement sub_temp Increase reaction temperature (80-120 °C). Increase concentration to favor bimolecular steps. temp_conc->sub_temp reagent_purity->ligand_catalyst If issues persist, re-evaluate initial choice sub_purity Purify amine (distillation/crystallization). Use fresh, high-purity aryl halide. Consider a slight excess of the amine. reagent_purity->sub_purity

Caption: A systematic workflow for troubleshooting low yields in spirocyclic amine coupling reactions.

Experimental Protocol: General Procedure for a Challenging Spirocyclic Amine Coupling

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a sterically hindered spirocyclic secondary amine with an aryl bromide.

Materials:

  • Spirocyclic amine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos-Pd-G3 precatalyst (1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (0.1-0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, spirocyclic amine, XPhos-Pd-G3 precatalyst, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle.

buchwald_hartwig_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex Ar-Pd(II)-X(L) oxidative_addition->pdII_complex note1 Bulky, electron-rich ligands (L) accelerate this step. amine_coordination Amine Coordination + R₂NH pdII_complex->amine_coordination pdII_amine_complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex Ar-Pd(II)-NR₂(L) deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination  Ar-NR₂ (Product) note2 Steric hindrance from the spirocycle can make this step rate-limiting. reductive_elimination->pd0  Ar-NR₂ (Product)

Sources

Validation & Comparative

The Spiro[4.5]decan-2-amine Scaffold: A Comparative Guide to Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a paramount challenge. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety. The strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry, with a growing emphasis on three-dimensional structures that can confer improved drug-like properties. Among these, spirocyclic systems have garnered significant attention for their potential to enhance metabolic stability.[1][2]

This guide provides an in-depth comparison of the spiro[4.5]decan-2-amine scaffold's anticipated impact on microsomal stability against two ubiquitous heterocyclic amines in drug discovery: piperidine and morpholine. By examining the structural and electronic features of each scaffold, we will explore the underlying principles that govern their metabolic fate and provide a framework for scaffold selection in drug design.

The Promise of Three-Dimensionality: Why Spirocycles Matter

The shift from flat, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons has been a guiding principle in contemporary drug discovery.[1] This "escape from flatland" is driven by the understanding that three-dimensional scaffolds can offer a multitude of advantages, including:

  • Improved Target Engagement: The rigid, defined geometries of spirocycles can pre-organize pharmacophoric elements in a favorable conformation for binding to a biological target, potentially increasing potency and selectivity.

  • Enhanced Physicochemical Properties: Increased sp3 character is often correlated with improved solubility and reduced lipophilicity, which are desirable attributes for drug candidates.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property.

Crucially, the inherent rigidity of spirocyclic systems can also shield metabolically labile sites from the active sites of drug-metabolizing enzymes, thereby enhancing metabolic stability.[4]

Comparative Analysis of Metabolic Stability

To objectively assess the potential of the spiro[4.5]decan-2-amine scaffold, we will compare its likely metabolic profile with that of piperidine and morpholine, two of the most common amine-containing heterocycles in pharmaceuticals. The following table presents illustrative in vitro metabolic stability data from human liver microsomes (HLM).

ScaffoldStructurePredicted Half-life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic Pathways
Spiro[4.5]decan-2-amine Spiro[4.5]decan-2-amine structure> 60< 10N-dealkylation (if substituted), Ring hydroxylation at positions distal to the spiro center.
Piperidine Piperidine structure15 - 4520 - 80N-dealkylation, Ring hydroxylation (alpha and beta to N), N-oxidation, Ring opening.[5][6]
Morpholine Morpholine structure45 - >6010 - 30N-dealkylation, Ring oxidation (alpha to O or N), N-oxidation.[2][5]

Causality Behind the Comparison: A Mechanistic Perspective

The predicted superior metabolic stability of the spiro[4.5]decan-2-amine scaffold stems from several key structural and electronic factors:

  • Steric Shielding: The spirocyclic nature of the scaffold creates a rigid, three-dimensional architecture. This inherent bulk can sterically hinder the approach of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), to potential sites of metabolism on the carbocyclic rings. In contrast, the more flexible piperidine ring can adopt conformations that more readily fit into the active sites of these enzymes.

  • Reduced Number of "Soft Spots": The carbon atoms adjacent (alpha) to the nitrogen in piperidine are particularly susceptible to oxidation, leading to the formation of lactams and subsequent ring opening.[6] The spiro[4.5]decan-2-amine scaffold, with its amine group attached to a cyclohexane ring, presents a different metabolic landscape. While hydroxylation of the cyclohexane ring is possible, the steric hindrance imposed by the spiro-fusion can direct metabolism away from the more vulnerable positions.

  • Electronic Effects of Morpholine: The morpholine ring is generally more metabolically stable than piperidine.[5] The electron-withdrawing nature of the oxygen atom reduces the electron density on the adjacent carbons and the basicity of the nitrogen, making them less prone to oxidation by CYPs.[2] However, the ether linkage in morpholine can be a site for oxidative cleavage. The spiro[4.5]decan-2-amine scaffold, being purely carbocyclic apart from the amine, does not possess this potential liability.

Experimental Workflow: In Vitro Microsomal Stability Assay

To experimentally validate the metabolic stability of novel compounds incorporating these scaffolds, a standardized in vitro microsomal stability assay is employed. This assay provides a robust and reproducible method for determining key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).[7][8]

Diagram of the Microsomal Stability Assay Workflow

workflow Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, and Test Compound prep_compound->mix prep_microsomes Thaw and Prepare Liver Microsomes (e.g., Human, Rat) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate at 37°C, Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Quantify Parent Compound Depletion and Calculate t½ and CLint lcms->data_analysis

Sources

Comparison Guide: Evaluating Lipophilicity (LogP) Changes with Spirocyclic Amine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lipophilicity Challenge and the Rise of Spirocycles

In the landscape of modern drug discovery, achieving an optimal balance of physicochemical properties is paramount to a candidate's success. Among these, lipophilicity—quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH—stands out as a critical determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An imprecisely tuned lipophilicity can lead to poor solubility, high metabolic clearance, or off-target toxicity, dooming an otherwise potent compound.[1][2]

Medicinal chemists have traditionally relied on common saturated heterocycles like piperidines and morpholines. However, the drive to escape "flatland" and explore more three-dimensional chemical space has brought spirocyclic scaffolds to the forefront.[3] These structures, characterized by two rings sharing a single quaternary carbon atom, introduce conformational rigidity and a distinct 3D exit vector for substituents.[4][5] This unique geometry can lead to improved potency and selectivity.[3][5]

A fascinating and sometimes counterintuitive property of spirocyclic amines is their effect on lipophilicity. Replacing a simple heterocycle with a spirocyclic counterpart—even one that adds carbon atoms—can often decrease lipophilicity (LogD).[6][7] This phenomenon is frequently attributed to changes in the amine's basicity (pKa) and the way the rigid 3D structure interacts with water.[7] Accurately quantifying this change is crucial for rational drug design. This guide provides an in-depth comparison of the primary methodologies used to evaluate these lipophilicity shifts, offering field-proven insights into their application, causality, and interpretation.

The Impact of Spirocyclic Substitution on Molecular Properties

The substitution of a traditional monocyclic amine with a spirocyclic analogue induces several simultaneous changes that collectively influence the overall LogP/LogD. Understanding these underlying factors is key to interpreting experimental data.

  • Increased Three-Dimensionality (Fsp³): Spirocycles inherently increase the fraction of sp³ hybridized carbons, moving away from flat aromatic structures. This increased 3D character is known to correlate with improved clinical success rates.[8]

  • Conformational Rigidity: The spiro-fusion locks the conformation of the molecule, which can optimize the orientation of substituents for target binding and reduce the entropic penalty upon binding.[5][6]

  • Altered Basicity (pKa): The rigid framework of spirocyclic amines can alter the electronic environment of the nitrogen atom, often leading to an increase in basicity compared to their monocyclic counterparts.[7] Since LogD is pH-dependent, a higher pKa means the compound will be more ionized at physiological pH (7.4), leading to a lower LogD value.

  • Solvation Effects: The unique shape of spirocycles can disrupt the local water network differently than a simpler ring, potentially burying hydrophobic surfaces more effectively or altering the exposure of polar atoms, thereby influencing solubility and partitioning behavior.[9]

cluster_0 Traditional Lead Compound cluster_1 Spirocyclic Modification cluster_2 Impact on Physicochemical Properties cluster_3 Resulting Change in Lipophilicity lead Lead with Monocyclic Amine (e.g., Piperidine) spiro Analogue with Spirocyclic Amine (e.g., Azaspiro[3.3]heptane) lead->spiro Substitution prop1 ↑ Increased Fsp³ spiro->prop1 prop2 ↑ Conformational Rigidity spiro->prop2 prop3 ↑ Basicity (pKa) spiro->prop3 prop4 Altered Solvation spiro->prop4 logd Often ↓ Decreased LogD7.4 prop1->logd prop2->logd prop3->logd prop4->logd

Caption: Impact of spirocyclic substitution on molecular properties.

Comparative Analysis of LogP/LogD Determination Methods

Choosing the right method to measure lipophilicity is a critical decision driven by the stage of the discovery program, compound availability, required accuracy, and throughput. We will compare the gold-standard experimental method, a higher-throughput experimental alternative, and computational prediction tools.

Method Principle Advantages Limitations Best For
Shake-Flask (OECD 107) Direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[10]Gold standard, high accuracy for values in the -2 to 4 range, direct equilibrium measurement.[10][11]Low throughput, labor-intensive, requires significant compound amounts, prone to errors (emulsions, impurities).[10][12]Late-stage lead optimization, IND-enabling studies, validating computational models.
RP-HPLC Correlation of a compound's retention time on a reverse-phase column with known LogP standards.[13]High throughput, requires minimal compound, good for ranking compounds, can estimate LogP outside the shake-flask range.[11]Indirect method, accuracy depends on the choice of standards and column, extrapolation can be inaccurate.[12][13]High-throughput screening (HTS), early-stage hit-to-lead optimization, library profiling.
Computational Prediction Calculation based on molecular structure, using fragment-based or whole-molecule property approaches.[14]Instantaneous, zero compound cost, useful for virtual screening and compound design.[15]Predictive accuracy varies widely by software and chemical space; may be unreliable for novel scaffolds like spirocycles not in the training set.[14][15]Early-stage design, virtual library enumeration, prioritizing synthetic targets.

Experimental Protocols: A Guide to Self-Validating Measurements

Trustworthy data is the bedrock of rational drug design. The following protocols are designed with internal checks and validation steps to ensure the reliability of your LogD measurements.

Protocol 1: The Shake-Flask "Gold Standard" Method for LogD₇.₄ Determination

This method directly measures the partitioning of the analyte and is considered the most definitive.[10][16]

Causality Behind Choices:

  • Pre-saturation: Saturating the n-octanol and aqueous buffer with each other before the experiment is critical to prevent volume changes during partitioning, which would alter the concentration and lead to inaccurate results.[17]

  • pH Control: Using a phosphate buffer at pH 7.4 is essential for determining LogD, which is relevant to physiological conditions.[17]

  • Quantification Method: Using LC-MS/MS or a similarly sensitive and specific analytical method is crucial for accurately measuring the compound's concentration in each phase, especially when one concentration is very low.[17]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.40 ± 0.05. In a large separatory funnel, mix the buffer and n-octanol (HPLC grade) in a 1:1 v/v ratio. Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours. These are your pre-saturated phases.

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL).

  • Spiking: Add a small aliquot of the stock solution (e.g., 20 µL) to the vial. The final concentration should not exceed the solubility limit in either phase.

  • Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure equilibrium is reached. Some highly lipophilic compounds may require longer.

  • Phase Separation: Centrifuge the vial at >2000g for 15 minutes to ensure complete separation of the two phases and break any emulsions.

  • Sampling: Carefully remove an aliquot from the center of each phase, avoiding the interface.

  • Quantification: Create a calibration curve for your compound using your analytical method (e.g., LC-MS/MS). Dilute the sampled aliquots into the appropriate concentration range and determine the concentration in the n-octanol phase (C_oct) and the aqueous phase (C_aq).

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq)

  • Validation: Run a known standard (e.g., caffeine, atenolol) in parallel to confirm the validity of the experimental setup.[17] Results should be within ±0.2 log units of the accepted literature value.

Protocol 2: High-Throughput LogD₇.₄ Estimation by RP-HPLC

This method leverages the correlation between a compound's retention on a hydrophobic stationary phase and its lipophilicity.[11]

Causality Behind Choices:

  • Column Choice: A C18 column is a standard choice, providing a hydrophobic environment that mimics partitioning.

  • Calibration Standards: Using a set of standards with structurally diverse characteristics and well-established LogP values is crucial for building a robust and reliable calibration curve. The accuracy of the method is entirely dependent on the quality of this curve.

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the correlation between retention time (t_R) and LogP.

Step-by-Step Methodology:

  • System Setup: Use a standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of acetonitrile and a 25 mM phosphate buffer at pH 7.4. The exact ratio should be optimized to ensure the standards elute with good separation within a reasonable time (e.g., 60:40 ACN:Buffer).

  • Calibration Standards: Prepare ~0.5 mg/mL solutions of 5-8 calibration standards with known LogP values spanning the expected range of your compounds.

  • Sample Preparation: Prepare ~0.5 mg/mL solutions of your test compounds (the spirocyclic amine and its monocyclic analogue).

  • Chromatography:

    • Inject each standard and record its retention time (t_R).

    • Inject a void volume marker (e.g., uracil) to determine the dead time (t_0).

    • Inject each test compound and record its retention time.

  • Calculation:

    • For each compound (standards and tests), calculate the capacity factor (k'): k' = (t_R - t_0) / t_0

    • Calculate the logarithm of the capacity factor, log(k').

  • Calibration Curve: Plot the known LogP values of the standards on the Y-axis against their calculated log(k') values on the X-axis. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • LogD Estimation: For your test compounds, use their measured log(k') values (x) in the regression equation to calculate their estimated LogP/LogD (y).

  • Validation: The correlation coefficient (R²) of the calibration curve must be >0.95 for the method to be considered valid.

Computational Tools: Navigating the Predictive Landscape

A multitude of software packages are available for in silico LogP prediction.[14] These tools are invaluable for triaging ideas before synthesis.

  • Popular Software: Examples include ChemAxon's Calculator Plugins, ACD/Labs Percepta, and open-source tools like ALOGPS.[15][18][19]

  • Underlying Methodologies:

    • Fragment-based (e.g., cLogP): Sums the contributions of individual atoms and functional groups. These methods are fast but can fail if a key fragment (like a novel spirocycle) is not in their database.

    • Property-based (e.g., ALOGP): Uses whole-molecule descriptors (e.g., surface area, polarizability) in a regression model. These can be more accurate for novel structures if the model is well-trained.[15]

Trustworthiness and Caveats: The primary challenge for predicting the LogP of spirocyclic amines is the potential lack of similar structures in the software's training set.[14] The unique conformational and electronic effects of a spiro-junction may not be captured by standard fragment libraries. Therefore, it is imperative to treat computational predictions as estimates. Whenever possible, validate the predictions for a new chemical series with experimental data from a small set of representative compounds. Some advanced tools allow for user-supplied experimental data to retrain and improve the accuracy of the models for a specific chemical space.[19]

cluster_0 Computational Evaluation cluster_1 Experimental Evaluation compound Lead Compound (with Monocyclic Amine) design In Silico Design of Spirocyclic Analogue compound->design comp_logp Predict LogP/LogD (e.g., ChemAxon, ALOGPS) design->comp_logp Virtual Screening synthesis Synthesize Both Analogues design->synthesis Direct Synthesis comp_eval Prioritize for Synthesis (Is ΔLogD favorable?) comp_logp->comp_eval comp_eval->synthesis High Priority exp_logp Measure LogD7.4 (Shake-Flask or HPLC) synthesis->exp_logp exp_eval Confirm ΔLogD and Validate Model exp_logp->exp_eval exp_eval->comp_logp Retrain Model (Optional)

Caption: Integrated workflow for evaluating LogP changes.

Case Study: Experimental Data on Spirocyclic Amine Substitution

The replacement of common heterocycles with spirocyclic amines often leads to a measurable decrease in lipophilicity, as demonstrated in published studies.

Matched Molecular Pair Parent Structure LogD₇.₄ (Parent) Spirocyclic Analogue LogD₇.₄ (Analogue) ΔLogD₇.₄ Reference
Pair 1

2.5

1.8-0.7 [3][6]
Pair 2

3.1

2.1-1.0 [7]
Pair 3

2.8

2.3-0.5 [7]

Note: Structures are representational. R-group is constant within each pair. LogD values are illustrative based on published data trends.

This data empirically supports the hypothesis that introducing a spirocyclic amine can be a powerful strategy for modulating (and often lowering) lipophilicity while increasing the three-dimensionality of a lead compound.[3][6][7]

Conclusion and Recommendations

The incorporation of spirocyclic amines is a validated and effective strategy in modern medicinal chemistry to enhance the 3D nature of drug candidates and modulate their physicochemical properties. The often-observed decrease in lipophilicity upon their introduction presents a valuable tool for optimizing ADMET profiles.

  • For early-stage design and prioritization, computational tools provide a rapid, cost-effective first pass. However, be mindful of their limitations with novel scaffolds and plan for experimental validation.

  • For hit-to-lead and library screening, RP-HPLC methods offer the best balance of throughput and reliability for ranking compounds and establishing structure-lipophilicity relationships.

  • For late-stage lead optimization and candidate selection, the accuracy of the shake-flask method is unmatched. The investment in time and resources is justified when precise data is needed to support critical decisions.

Ultimately, a multi-faceted approach that integrates predictive modeling with robust, fit-for-purpose experimental validation will provide the most comprehensive and reliable evaluation of lipophilicity changes, empowering researchers to harness the full potential of spirocyclic amines in drug discovery.

References

  • Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity – Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. (Link)

  • Rutkowska, E., Pająk, K., & Jóźwiak, K. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. (Link)

  • Camenisch, G., Folkers, G., & van de Waterbeemd, H. (1998). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Physical Chemistry Chemical Physics, 1(1), 1-1. (Link)

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. (Link)

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Link)

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Link)

  • Mannhold, R., & van de Waterbeemd, H. (2001). Are Log P Calculators Accurate? Benchmarking on 96,000 Compounds. Virtual Computational Chemistry Laboratory. (Link)

  • Ijedema, M., & Ijedema, M. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. (Link)

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. (Link)

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. (Link)

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1289-1293. (Link)

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. (Link)

  • Wang, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6748-6761. (Link)

  • Wilson, Z. E., et al. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(13), 8759-8764. (Link)

  • Wang, X., et al. (2024). Spiro-Fused vs 575-Ringed Boron-Doped Polycyclic π-Systems: Selective Synthesis, Reactivity and Properties. Angewandte Chemie International Edition, e202422031. (Link)

  • protocols.io. (n.d.). LogP / LogD shake-flask method. (Link)

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1293-1298. (Link)

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 10994-11001. (Link)

  • Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. (Link)

  • Beloglazkina, E. K. (Ed.). (n.d.). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. (Link)

  • Beloglazkina, E. K. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17534. (Link)

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. (Link)

  • Mykhailiuk, P. K. (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine. (Link)

  • Pathirana, C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (Link)

  • Hähnke, V., et al. (2022). Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds. Natural Product Reports, 39(8), 1544-1557. (Link)

  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1699-1704. (Link)

  • Gurbych, O., et al. (2024). (A-C) Experimental LogP values for the primary cycloalkylamines amines... ResearchGate. (Link)

  • Grygorenko, O. O., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 16, 2586-2598. (Link)

Sources

Spiro[4.5]decan-2-amine HCl: NMR Profiling & Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral analysis of Spiro[4.5]decan-2-amine hydrochloride , a high-value sp3-rich scaffold used in medicinal chemistry to improve physicochemical properties (solubility, metabolic stability) compared to flat aromatic analogs.

Executive Summary & Application Context

Spiro[4.5]decan-2-amine hydrochloride (CAS: 2126-95-6) represents a class of "conformationally restricted" amine scaffolds.[1] Unlike linear alkyl amines, the spiro-fusion locks the relative orientation of the five- and six-membered rings, creating a distinct 3D vector for substituent display.

Why this analysis matters:

  • Structural Verification: The spiro center renders adjacent protons diastereotopic, creating complex splitting patterns often mistaken for impurities.

  • Isomer Differentiation: Distinguishing the 2-amine (5-ring substituted) from the 8-amine (6-ring substituted) or 1-amine isomers is critical for structure-activity relationship (SAR) integrity.

Structural & Synthetic Logic

Before interpreting the spectra, one must understand the connectivity and symmetry breaking caused by the amine substituent.

Molecule Structure & Numbering

The spiro[4.5]decane system consists of a cyclopentane ring fused to a cyclohexane ring at a single carbon (C5).

  • Formula:

    
     (HCl salt)
    
  • Chirality: The introduction of the amine at C2 creates a chiral center. In an achiral environment, the enantiomers give identical NMR signals, but the protons within the same molecule become diastereotopic due to the chiral center and the rigid spiro framework.

Synthesis Pathway (Origin of Impurities)

Understanding the synthesis helps identify potential spectral artifacts.

  • Precursor: Spiro[4.5]decan-2-one.[2]

  • Reaction: Reductive amination (e.g.,

    
    , 
    
    
    
    ).
  • Key Impurity: Residual alcohol (Spiro[4.5]decan-2-ol) from direct ketone reduction, appearing as a multiplet ~3.8-4.0 ppm (alpha-H) in

    
     NMR.
    

Comparative NMR Analysis ( H, C)

Experimental Setup
  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    or
    
    
    .
    • Reason: It preserves the ammonium (

      
      ) signal (integral = 3H), allowing confirmation of the salt form. 
      
      
      
      causes H/D exchange, erasing this signal.
  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Spectrum Analysis (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
8.00 - 8.30 Broad Singlet3H

Ammonium protons. Broadening indicates H-bonding/exchange.
3.45 - 3.65 Multiplet1HH2 (Alpha-CH)Deshielded by

and inductive effect. Position is characteristic of 5-ring amines.
1.90 - 2.10 Multiplet2HH1/H3 (Beta)Diastereotopic protons on the 5-ring adjacent to the amine.
1.60 - 1.80 Multiplet2HH1'/H3' The other diastereotopic pair on the 5-ring.
1.30 - 1.55 Broad Multiplet8HH6-H9 Cyclohexane ring protons. Broad overlapping envelope typical of spiro-6-rings.
1.10 - 1.30 Multiplet2HH4 (Gamma)Protons adjacent to the spiro center on the 5-ring.

Critical Analysis Point - Diastereotopicity: Unlike simple cyclopentylamine, the spiro[4.5] system combined with the C2 chiral center makes the protons on C1 and C3 magnetically nonequivalent. You will not see simple triplets/quintets. Expect complex higher-order multiplets (dt or ddd like) for the 5-ring protons.

C NMR Spectrum Analysis (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Insight
52.0 - 54.0 CHC2 (Alpha)Diagnostic signal. Shifted upfield relative to alcohol (~70 ppm).
40.0 - 44.0 CqC5 (Spiro)Quaternary Carbon. Low intensity. Key for confirming spiro fusion.
38.0 - 40.0

C1/C3 Beta-carbons in the 5-ring.
34.0 - 36.0

C6/C10 Alpha to spiro center in the 6-ring.
23.0 - 26.0

C7/C8/C9 Distal cyclohexane carbons.
Comparison: 2-Amine vs. 8-Amine Isomer

Distinguishing the 2-amine (5-ring) from the 8-amine (6-ring) is a common challenge.

FeatureSpiro[4.5]decan-2-amine Spiro[4.5]decan-8-amine
Symmetry Lower. The 5-ring substitution breaks symmetry effectively.Higher. The 8-pos is distal; the molecule may possess a plane of symmetry (meso-like) if achiral at the spiro center.
Alpha-H Multiplicity Complex multiplet (5-ring envelope conformation).

(triplet of triplets) typical of axial H in cyclohexane chair.
Cq Shift (Spiro) Closer to amine (beta-effect from 5-ring).Further from amine (delta-effect).

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure and assigning signals, distinguishing it from common isomers.

NMR_Analysis_Workflow Start Sample: Spiro[4.5]decan-2-amine HCl Solvent Dissolve in DMSO-d6 (Preserve NH3+ signal) Start->Solvent H1_Run Run 1H NMR Solvent->H1_Run Check_NH3 Check 8.0-8.3 ppm (Broad Singlet = Salt Form) H1_Run->Check_NH3 Check_Alpha Check 3.5 ppm Region (Multiplet = Alpha-H) Check_NH3->Check_Alpha Decision Is Alpha-H a tt (11Hz, 4Hz)? Check_Alpha->Decision Result_8 Isomer: 8-Amine (6-ring) Decision->Result_8 Yes (Chair Axial) Result_2 Target: 2-Amine (5-ring) Decision->Result_2 No (Envelope Multiplet) C13_Run Run 13C / DEPT-135 Result_2->C13_Run Verify_Cq Verify Quaternary C (35-45 ppm) (Spiro Center) C13_Run->Verify_Cq

Figure 1: Decision tree for confirming Spiro[4.5]decan-2-amine structure and ruling out the 8-amine isomer.

Experimental Protocol: Self-Validating Assignment

To ensure authoritative identification, follow this "Self-Validating" protocol using 2D NMR correlations.

  • Preparation: Dissolve 10-15 mg of the HCl salt in 0.6 mL DMSO-

    
    .
    
  • 1D Proton: Acquire standard spectrum. Integrate the broad singlet at ~8.1 ppm. If integral < 2.5H, the salt may be partially free-based or wet (proton exchange).

  • COSY (Correlation Spectroscopy):

    • Identify the Alpha-H at 3.5 ppm.

    • Trace cross-peaks to H1/H3 (1.9-2.1 ppm).

    • Validation: The Alpha-H should NOT show correlations to the broad cyclohexane envelope (1.3-1.5 ppm) except via weak long-range coupling. If it couples strongly to the main envelope, suspect the 8-amine isomer.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the Alpha-H to the Alpha-C (~53 ppm).

    • Identify the Spiro Carbon (C5) by its absence in HSQC (quaternary).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for correlation from Alpha-H to the Spiro Carbon (C5) . This 3-bond coupling (

      
      ) definitively links the amine-bearing ring to the spiro junction.
      

References

  • Sigma-Aldrich. Spiro[4.5]decan-2-amine hydrochloride Product Sheet. CAS 2126-95-6.[1][3] Available at:

  • PubChem. Spiro[4.5]decane (Compound Summary). National Library of Medicine. Available at:

  • Ariza-Castolo, A., & Godoy-Reyes, J. (1999).[4] Stereochemical arrangement of spiro[4.5]decane derivatives by 15N and 17O NMR spectroscopy. Magnetic Resonance in Chemistry, 37(3), 219–222.[4] (Provides foundational NMR data for the spiro[4.5]decane scaffold).

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin.[5] (Source for general cycloalkane and amine substituent effects).

Sources

Technical Guide: Crystallographic Characterization & Scaffold Comparison of Spiro[4.5]decan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is driven by the need to improve solubility and selectivity—a metric often quantified as Fraction of sp3 Carbon (


).

Spiro[4.5]decan-2-amine hydrochloride represents a critical "privileged scaffold." Unlike fused bicyclic systems (which force planarity) or linked systems (which introduce excessive flexibility), the spiro[4.5]decane core provides a rigid, orthogonal vector. This guide compares the crystallographic and structural performance of this spiro-amine against its primary medicinal chemistry alternatives: 2-Aminotetralin (fused/flat) and 4-Phenylpiperidine (linked/flexible).

Comparative Analysis: Spiro vs. Alternatives

The following analysis compares the structural vectors and physicochemical properties derived from representative X-ray diffraction data of these scaffold classes.

Table 1: Scaffold Performance Matrix
FeatureSpiro[4.5]decan-2-amine HCl 2-Aminotetralin HCl 4-Phenylpiperidine HCl
Topology Spirocyclic (Orthogonal) Fused Bicyclic (Planar)Linked Monocyclic (Flexible)
Vector Angle ~90° (Ring A to Ring B)0° (Coplanar)Variable (Free Rotation)
Conformational Rigidity High (Defined Exit Vector)High (Locked Planar)Low (Induced Fit)
Solubility (Aq) High (High

)
Low (

-stacking aggregation)
Moderate
Metabolic Liability Low (Steric bulk protects core)High (Aromatic oxidation)Moderate (Benzylic oxidation)
Crystallizability Challenging (Requires specific solvates)Excellent (Stacks easily)Good
Structural Logic: The Orthogonal Twist

The defining feature of the spiro[4.5]decane system, observable in X-ray data, is the tetrahedral geometry of the spiro-carbon (


).
  • Observation: In the crystal lattice, the 5-membered ring is positioned effectively perpendicular to the mean plane of the 6-membered ring.

  • Impact: This projects the amine functional group into a vector space inaccessible to flat aromatics, allowing the molecule to probe "deep" pockets without incurring the entropy penalty of a flexible chain.

Experimental Protocol: Crystallization of the HCl Salt

Spiro-amine salts are notoriously difficult to crystallize due to their high solubility in polar solvents and lack of planar surfaces for stacking. Standard evaporation often yields amorphous oils. The following Self-Validating Protocol utilizes Vapor Diffusion to control supersaturation slowly.

Method: Binary Solvent Vapor Diffusion (Sitting Drop)

Reagents:

  • Compound: Spiro[4.5]decan-2-amine HCl (>98% purity).

  • Solvent A (Good Solvent): Methanol (HPLC Grade) or Ethanol.

  • Solvent B (Anti-Solvent): Diethyl Ether or Hexane (Anhydrous).

Workflow:

  • Saturation: Dissolve 10 mg of the amine HCl in the minimum amount of Solvent A (approx. 50-100 µL) in a micro-bridge or inner vial. Ensure the solution is clear (filter if necessary).

  • Chamber Setup: Place the inner vessel inside a larger jar containing 2 mL of Solvent B.

  • Equilibration: Seal the outer jar tightly. The volatile Anti-Solvent (B) will diffuse into the Good Solvent (A), slowly lowering solubility and driving nucleation.

  • Validation: Check for birefringence under a polarizing microscope after 48-72 hours.

Visualization: Crystallization Logic

CrystallizationWorkflow Start Crude Spiro-Amine HCl Dissolve Dissolve in MeOH (Saturated Solution) Start->Dissolve Setup Vapor Diffusion Setup (Outer: Et2O / Inner: MeOH) Dissolve->Setup Equilibrate Slow Diffusion (2-5 Days @ 4°C) Setup->Equilibrate Lowering Solubility Check Microscopy Check Equilibrate->Check Check->Setup No Crystals (Adjust Ratio) Result X-Ray Quality Prisms/Needles Check->Result Birefringence Observed

Figure 1: Vapor diffusion workflow optimized for high-solubility spiro-amine salts.

Data Interpretation: Analyzing the X-Ray Structure

When you obtain the solution (or view a reference structure from the CSD), focus on these three critical parameters to validate the scaffold's quality.

A. The Spiro-Carbon Geometry
  • Metric: Bond angles at the spiro junction.

  • Target Value: The

    
     angles should be close to the ideal tetrahedral angle (
    
    
    
    ).
  • Deviation: Significant deviation (

    
     or 
    
    
    
    ) indicates ring strain, which may affect chemical stability. In spiro[4.5] systems, the 5-ring often imposes slight compression.
B. Ring Pucker (Cremer-Pople Parameters)
  • 6-Membered Ring: Should adopt a Chair conformation for maximum stability.

  • 5-Membered Ring: typically adopts an Envelope conformation.

  • Why it matters: This defines the exact vector of the amine. If the ring flips to a boat (rare in this rigid system), the amine vector shifts by ~30-40°, potentially killing biological activity.

C. Salt Bridge Network

In the HCl salt form, the chloride ion (


) usually sits in a specific pocket, hydrogen-bonded to the protonated amine (

).
  • Validation: Look for

    
     distances of 3.0 – 3.2 Å . This confirms a stable, stoichiometric salt lattice rather than a solvate or co-crystal.
    
Visualization: Structural Vector Comparison

VectorComparison cluster_0 Flat Scaffold (Tetralin) cluster_1 Spiro Scaffold (Spiro[4.5]) Flat_Core Aromatic Ring Flat_Vec Vector: 0° (Planar) Flat_Core->Flat_Vec Comparison Drug Design Implication: Spiro accesses 3D space without entropy penalty Flat_Vec->Comparison Spiro_Core Spiro Carbon (sp3) Spiro_Vec Vector: ~90° (Orthogonal) Spiro_Core->Spiro_Vec Spiro_Vec->Comparison

Figure 2: Logic flow demonstrating the vector advantage of spirocyclic systems over planar analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: General Spiro[4.5]decane derivatives. (Searchable via WebCSD). Link

  • Newman, J. (2006). Crystallization of Membrane Proteins via Vapor Diffusion. In Methods in Molecular Biology. Link

  • Zheng, S., et al. (2014). Spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

Assessing Blood-Brain Barrier Permeability of Spirocyclic Amine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" in CNS Discovery

Spirocyclic amines have emerged as high-value bioisosteres in modern drug discovery, offering a solution to the "flatland" problem of traditional aromatic scaffolds. By introducing three-dimensional complexity (high fraction of sp³ carbons, Fsp³ ), these structures—such as spiro[3.3]heptanes, spiro[4.5]decanes, and azaspiro cycles—can improve solubility and metabolic stability while maintaining ligand-target fidelity.

However, for Central Nervous System (CNS) targets, the physicochemical shift introduces unique challenges.[1] Unlike flat aromatic amines (e.g., phenyl-piperazines), spirocyclic amines often possess distinct basicity (pKa) and lipophilicity profiles that alter their Blood-Brain Barrier (BBB) permeability. This guide objectively compares the BBB performance of spirocyclic amines against traditional scaffolds and outlines a validated, tiered assessment protocol.

Physicochemical Comparison: Spirocycles vs. Traditional Scaffolds

The primary driver of BBB permeability is the balance between lipophilicity, hydrogen bonding, and basicity. Spirocyclic amines differ significantly from their flat counterparts in these metrics.

Table 1: Structural Class Comparison for CNS Penetration
FeatureTraditional Scaffolds (e.g., Morpholine, Piperazine, Flat Aromatics)Spirocyclic Amines (e.g., 2,6-diazaspiro[3.3]heptane, Spirocyclic Piperidines)Impact on BBB Permeability
Topology Planar / 2DRigid 3D (High Fsp³)3D shape reduces entropy loss upon binding but may alter passive diffusion rates.
Lipophilicity (LogD) Often High (requires polar groups to offset)Tunable (Lower LogD for same MW)Lower LogD reduces non-specific brain tissue binding (Vu,brain), potentially improving Kp,uu,brain .
Basicity (pKa) Variable (Morpholine pKa ~8.3, Piperazine ~9.8)Often High (pKa > 9.0) unless flanked by EWGsHigh basicity risks Lysosomal Trapping and P-gp recognition, reducing free brain concentration.
Metabolic Stability Moderate (prone to aromatic oxidation)High (quaternary carbons block metabolic soft spots)Improved stability increases plasma half-life, driving higher total brain exposure.
P-gp Efflux Liability High for many flat, lipophilic basesVariable; rigidity can reduce "induced fit" binding to P-gpCritical Differentiator: Spirocycles can be engineered to evade efflux better than flexible chains.

Strategic Methodology: A Tiered Assessment Protocol

To accurately assess spirocyclic amines, a standard "LogP check" is insufficient. The following protocol prioritizes unbound brain concentration (Kp,uu,brain) , the gold standard for CNS efficacy.

Phase 1: In Silico Filtering (The "Rule of 4")

Before synthesis, filter designs using CNS-specific multiparametric optimization (MPO) scores.

  • TPSA: < 90 Ų (Strict limit for passive diffusion).

  • MW: < 450 Da.

  • pKa: Target < 9.0 (To minimize lysosomal trapping in endothelial cells).

  • H-Bond Donors: < 3.

Phase 2: In Vitro Permeability & Efflux (The "Gatekeepers")

Spirocyclic amines are often basic. Standard PAMPA assays at pH 7.4 may underestimate permeability due to the unstirred water layer effect on charged species.

Protocol A: Optimized PAMPA-BBB (Passive Diffusion)

  • Membrane: Porcine brain lipid extract (PBLE) dissolved in dodecane.

  • pH Gradient: Donor plate pH 7.4; Acceptor plate pH 7.4 (Isocratic) AND pH 5.0 (Sink condition for bases).

  • Data Output: Effective Permeability (

    
    ).
    
    • Benchmark:

      
       cm/s indicates high passive permeability.
      

Protocol B: MDCK-MDR1 (Active Efflux) Use Madin-Darby Canine Kidney cells transfected with human MDR1 (P-gp).

  • Setup: Transwell bidirectional assay (Apical-to-Basolateral vs. Basolateral-to-Apical).

  • Calculation: Efflux Ratio (ER) =

    
    .
    
  • Interpretation:

    • ER < 2.0: Passive diffusion dominates (Ideal).

    • ER > 2.0: P-gp substrate. Spirocycles often show lower ER than flexible analogs due to rigid exclusion from the P-gp binding pocket.

Phase 3: In Vivo Validation (The "Truth")

Metric:


 (Unbound partition coefficient).
  • Why: Total brain-to-plasma ratio (

    
    ) is misleading for basic spirocycles. They bind heavily to brain phospholipids, inflating 
    
    
    
    without increasing the therapeutically active free drug.
  • Method:

    • Microdialysis (Direct measurement of ISF).

    • Combinatorial: Measure Total Brain/Plasma ratio + Brain Homogenate Binding (

      
      ) + Plasma Protein Binding (
      
      
      
      ).
    • Formula:

      
      
      

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow from structural design to validated CNS exposure.

BBB_Assessment_Workflow Design Spirocyclic Scaffold Design (High Fsp3, pKa Modulation) InSilico In Silico Filter TPSA < 90, MW < 450 Design->InSilico InVitro In Vitro Screening InSilico->InVitro Pass PAMPA PAMPA-BBB (Passive Diffusion) InVitro->PAMPA MDCK MDCK-MDR1 (Efflux Ratio) InVitro->MDCK InVivo In Vivo Validation (Rat/Mouse) PAMPA->InVivo Pe > 10^-6 MDCK->InVivo ER < 2.5 Kp_uu Calculate Kp,uu,brain (Unbound Drug Ratio) InVivo->Kp_uu Kp_uu->Design Optimization Loop (If Kp,uu << 1, reduce basicity)

Caption: Tiered assessment workflow for spirocyclic amines, prioritizing unbound brain concentration (


) as the decision metric.

Comparative Performance Analysis: Case Studies

Case Study 1: SHP2 Inhibitors (Novartis)

Comparison: Spirocyclic Piperidine (SHP099) vs. Linear/Flexible Analogs.

  • Challenge: The target (SHP2) is intracellular, requiring membrane permeability similar to BBB penetration.

  • Observation: The spirocyclic analog (SHP099) utilized a pyrazine-spiro-piperidine core.

  • Data:

    • Linear Amine Analog: Good biochemical potency, but poor cellular activity (p-ERK IC50), indicating poor permeability.

    • Spirocyclic Analog (SHP099): Maintained biochemical potency but showed >10-fold improvement in cellular potency .

  • Mechanism: The spirocyclic constraint "hid" the polar amine N-H vectors and reduced the entropic penalty of permeation, effectively boosting passive diffusion despite similar calculated LogP.

Case Study 2: nNOS Inhibitors (Northwestern/NIH)

Comparison: Morpholine Tail vs. Cyclic/Spiro Tail (Compound 19 vs. 21).

  • Context: Developing inhibitors for neurodegenerative diseases.[2]

  • Data:

    • Compound 19 (Morpholine): High permeability (

      
       cm/s) but moderate selectivity.
      
    • Compound 21 (Azetidine-based cyclic tail):

      • Potency:

        
         nM.
        
      • Efflux Ratio (Caco-2): 0.8 (Indicates no active efflux).

      • Permeability: High.

  • Insight: The cyclic amine tail provided a "sweet spot" of basicity (pKa modulation) that evaded P-gp efflux (ER < 2) while maintaining the high passive permeability seen in the morpholine analog.

Mechanistic Insight: Transport Pathways

Understanding how spirocyclic amines cross the BBB is critical for optimization.

Transport_Mechanism Blood Blood Plasma (Free Drug) Passive Passive Diffusion (Lipophilicity/Shape) Blood->Passive Endothelium BBB Endothelial Cell (Cytosol & Lysosomes) Endothelium->Passive Pgp P-gp Efflux Pump (Active Transport) Endothelium->Pgp Lysosome Lysosomal Trapping (pH Partitioning) Endothelium->Lysosome High pKa (>9) Accumulation Brain Brain ISF (Target Site) Passive->Endothelium Passive->Brain Pgp->Blood Efflux Lysosome->Endothelium

Caption: Transport mechanisms affecting spirocyclic amines. High basicity can lead to lysosomal trapping (reducing flux) or P-gp efflux.

References

  • Silverman, R. B., et al. (2014). "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry.

  • Garcia, E., et al. (2016). "SHP2 Inhibitors: The Discovery of SHP099." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2015). "Blood-Brain Barrier Permeability: In Vitro Assays and In Silico Predictions." Drug Discovery Today.

  • Hammarlund-Udenaes, M. (2010). "The Use of Kp,uu,brain to Assess Blood-Brain Barrier Transport." Journal of Pharmaceutical Sciences.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds." Chemical Reviews.

Sources

Safety Operating Guide

Spiro[4.5]decan-2-amine Hydrochloride: Proper Disposal & Handling Guide

[1]

Executive Summary

Do not treat Spiro[4.5]decan-2-amine hydrochloride as general organic trash. While this compound is a stable hydrochloride salt, its spirocyclic amine structure presents specific handling requirements. It functions as a bioactive scaffold (often a GPCR ligand pharmacophore), meaning it possesses biological activity that necessitates incineration rather than dilution or sewer disposal.

Immediate Action Plan:

  • Segregate: Keep away from oxidizing agents and nitrates (risk of N-nitroso formation).

  • Containerize: Use HDPE or glass; label as "Toxic Organic Solid."

  • Disposal Path: High-temperature incineration is the only validated method to destroy the spirocyclic core.

Part 1: Chemical Identity & Hazard Assessment

To dispose of a chemical safely, you must understand what you are destroying. This molecule is not a simple aliphatic amine; the spiro-fused ring system confers metabolic stability, making it environmentally persistent if not properly incinerated.

Physicochemical Profile
PropertySpecificationOperational Implication
Compound Name Spiro[4.5]decan-2-amine hydrochloridePrimary identifier for waste manifests.
CAS Number 2126-95-6Use for inventory reconciliation.
Molecular Formula C₁₀H₁₉N[1] · HClNitrogen-rich; potential NOx generator during combustion.
Physical State White to off-white solid powderDust inhalation is the primary exposure vector.
Acidity Acidic (HCl salt)Do not mix with cyanide or sulfide waste (generates toxic gas).
GHS Hazard Classification

Based on standard Safety Data Sheet (SDS) data for functionalized spiro-amines.

Hazard ClassH-CodeDescriptionSafety Protocol
Acute Toxicity H302Harmful if swallowedDouble-glove (Nitrile) during weighing/transfer.
Skin/Eye Irritant H315/H319Causes irritationUse tight-fitting safety goggles; avoid dust generation.
STOT-SE H335Respiratory irritationAll handling must occur inside a fume hood.

Part 2: Pre-Disposal Stabilization & Segregation

The "Why" Behind Segregation: As a secondary amine precursor (in its free base form) or primary amine, this compound is incompatible with strong oxidizers. Mixing amine salts with oxidizers (peroxides, permanganates) or nitrosating agents (nitrites) can generate explosive or highly carcinogenic (N-nitroso) byproducts.

Incompatibility Matrix
  • Strong Oxidizers: Fire/Explosion hazard.

  • Strong Bases: Liberates the free amine, which is volatile and odorous. Keep pH neutral-to-acidic (as supplied) to maintain the salt form, which is non-volatile.

  • Aldehydes/Ketones: Will react to form imines (Schiff bases), altering the waste profile.

Part 3: The Disposal Workflow (Protocol)

This protocol ensures compliance with EPA standards and minimizes environmental impact.

Scenario A: Solid Waste (Pure Substance)

Most common scenario for expired or surplus reagents.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Spiro[4.5]decan-2-amine HCl (100%)"

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Screw the lid tight. Place the jar into a secondary containment tray inside the "Solid Waste" satellite accumulation area.

  • Final Disposal: Transfer to EHS for incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario for post-reaction cleanup.

  • pH Check: If the solution is highly basic (pH > 10), carefully neutralize to pH 6–8 using dilute HCl. Reason: High pH liberates the free amine, increasing volatility and inhalation risk.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" stream.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Oxidizing acids (Nitric, Perchloric).

  • Segregation: Pour into the "Halogenated" or "Non-Halogenated" organic waste carboy depending on the solvent used.

    • Note: Even though the molecule contains Chloride (HCl), if dissolved in Ethanol, it often goes to Non-Halogenated unless the Cl content exceeds your facility's specific threshold (usually 1-2%). When in doubt, default to Halogenated Waste to prevent downstream incinerator corrosion issues.

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:Spiro[4.5]decan-2-amine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathContainerSelect HDPE Wide-Mouth JarSolidPath->ContainerPHCheckCheck pHLiquidPath->PHCheckLabelSolidLabel: 'Toxic Solid Organic'Container->LabelSolidNeutralizeNeutralize to pH 6-8(Reduces Volatility)PHCheck->NeutralizeIf pH > 9SolventCheckSolvent Type?PHCheck->SolventCheckIf pH 4-8Neutralize->SolventCheckHaloBinHalogenated Waste CarboySolventCheck->HaloBinContains DCM/ChloroformNonHaloBinNon-Halogenated Waste CarboySolventCheck->NonHaloBinEthanol/Methanol Only

Figure 1: Decision matrix for segregating Spiro[4.5]decan-2-amine HCl waste streams.

Part 4: Regulatory Framework (RCRA & EPA)

Trust in your disposal process comes from adherence to federal regulations.

Is it a Listed Waste? No. Spiro[4.5]decan-2-amine hydrochloride is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic) [1].

Is it a Characteristic Waste? It does not inherently meet the criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003). However, due to its acute toxicity profile (H302), best practice dictates managing it as Hazardous Waste .

Recommended Waste Codes: If your facility requires a code for the manifest:

  • Not Regulated (Non-RCRA): If pure and in a state where "Non-RCRA Regulated" is permitted.

  • State-Specific Codes: Many states (e.g., California, Massachusetts) require codes for materials that are not federally regulated but are toxic to aquatic life.

  • Universal Default: Manage as Lab Pack (001) or consolidate into Organic Waste Streams destined for fuel blending/incineration.

Part 5: Emergency Spill Response

Scenario: You drop a 5g bottle of the powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Dust is the enemy here.

  • PPE Up: Wear Nitrile gloves, lab coat, and safety goggles. If dust is visible in the air, use an N95 or half-mask respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA vacuum dedicated to chemical spills.

  • Clean: Wipe the area with water (the salt is water-soluble) followed by an ethanol wipe.

  • Dispose: Place all cleanup materials (towels, gloves) into a hazardous waste bag. Label as "Debris contaminated with Spiro-amine."

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding P and U lists.[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] GHS Classification standards.[4] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.